molecular formula C17H23NO3 B5037561 Isopropyl (adamantane-1-carbonyl)cyanoacetate

Isopropyl (adamantane-1-carbonyl)cyanoacetate

Cat. No.: B5037561
M. Wt: 289.4 g/mol
InChI Key: BZAIBOFRCNPSFD-UHFFFAOYSA-N
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Description

Isopropyl (adamantane-1-carbonyl)cyanoacetate is a compound that features an adamantane moiety, which is known for its unique structural properties Adamantane is a hydrocarbon with a diamond-like structure, contributing to the compound’s stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (adamantane-1-carbonyl)cyanoacetate typically involves the reaction of adamantane-1-carbonyl chloride with isopropyl cyanoacetate. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like benzene at room temperature . The reaction proceeds through an acylation mechanism, resulting in the formation of the desired product with high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (adamantane-1-carbonyl)cyanoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group, potentially converting it to an alcohol.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Isopropyl (adamantane-1-carbonyl)cyanoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which isopropyl (adamantane-1-carbonyl)cyanoacetate exerts its effects is largely dependent on its interactions with biological targets. The adamantane moiety is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with lipid membranes and proteins. This interaction can disrupt viral replication or bacterial cell wall synthesis, contributing to its antiviral and antibacterial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (adamantane-1-carbonyl)cyanoacetate is unique due to the presence of both the adamantane moiety and the cyanoacetate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

propan-2-yl 3-(1-adamantyl)-2-cyano-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-10(2)21-16(20)14(9-18)15(19)17-6-11-3-12(7-17)5-13(4-11)8-17/h10-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAIBOFRCNPSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C#N)C(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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